molecular formula C9H12O2 B8443273 4-Hydroxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one CAS No. 16404-66-3

4-Hydroxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one

Cat. No. B8443273
CAS RN: 16404-66-3
M. Wt: 152.19 g/mol
InChI Key: ULGPAXANYFUWRP-UHFFFAOYSA-N
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Description

4-Hydroxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

16404-66-3

Product Name

4-Hydroxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-hydroxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H12O2/c1-6-4-9(3,11)5-7(2)8(6)10/h4-5,11H,1-3H3

InChI Key

ULGPAXANYFUWRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=C(C1=O)C)(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

45 Parts of 2,4,6-trimethylphenol, 10 parts of sodium hydroxide, and 150 parts of water were fed to a stainless steel autoclave equipped with a gas-introducing pipe, temperature recorder and stirrer, and 100 Kg/cm2G oxygen pressure was applied. The reaction was conducted at 30°C. for 120 minutes, during which the pressure was reduced to 83 Kg/cm2G. The reaction product was recovered and extracted 2 times with 150 g of benzene with shaking. Analyses of benzene parts and water parts yielded 31.130 parts of 4-hydroxy-2,4,6-trimethyl-2,5-cyclohexadiene-1-one and 3.866 parts of unreacted 2,4,6-trimethylphenol from the benzene parts. 0.705 Parts of 4-hydroxy-2,4,6-trimethyl-2,5-cyclohexadiene-1-one and 0.090 parts of unreacted 2,4,6-trimethylphenol were also yielded from the water parts. Analyses of the results proved 91.2 % of conversion and 69.4 % of selectivity. Expelling the benzene out of said benzene solution and concentrating the benzene, 34 parts of oily product was obtained. The oily product was analyzed to be composed of 92.2 % of 4-hydroxy-2,4,6-trimethyl-2,5-cyclohexadiene-1-one and 9.6 % of 2,4,6-trimethylphenol.
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